4-(isopentyloxy)benzoic acid
Overview
Description
4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H16O3. It consists of a benzoic acid molecule where the hydrogen of one of the carbon atoms in the benzene ring is replaced by a 3-methylbutoxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopentyloxy)benzoic acid typically involves the esterification of benzoic acid with 3-methylbutanol under acidic conditions. The reaction is catalyzed by sulfuric acid or another strong acid, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(isopentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(isopentyloxy)benzoic acid has several scientific research applications:
Liquid Crystalline Side Chain Polymers: Derivatives of this compound are used in the creation of liquid crystalline side chain polymers, which exhibit properties like spontaneous polarization and response time when subjected to an electric field.
Polyaniline Doping: Substituted benzoic acids, including this compound, are investigated as dopants for polyaniline to enhance conductivity and other properties.
Luminescent Properties in Lanthanide Coordination Compounds: Studies on lanthanide coordination compounds using derivatives of this compound examine the influence of various substituents on photophysical properties.
Impact on Phase Behavior in Binary Systems: The phase behavior of binary systems of 4-substituted benzoic acids is influenced by mixed-dimer formation in both crystalline and liquid-crystalline phases.
Mechanism of Action
The interaction of 4-(isopentyloxy)benzoic acid with its targets likely involves binding to active sites on enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in cellular processes. For example, benzoic acid derivatives are known to inhibit microbial growth by interfering with enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzoic acid
- 3-Methylbutyl benzoate
- 4-Isopentyloxybenzoic acid
Uniqueness
4-(isopentyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its derivatives are particularly valuable in the creation of liquid crystalline polymers and other advanced materials.
Properties
IUPAC Name |
4-(3-methylbutoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYYRDUFMDDJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290877 | |
Record name | 4-(3-Methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2910-85-2 | |
Record name | 4-(3-Methylbutoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2910-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methylbutoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002910852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2910-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Isopentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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